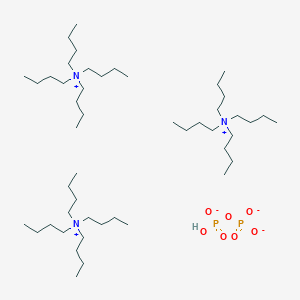

Tris(tetrabutylammonium) hydrogen pyrophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTUFQKYWWLCLC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H109N3O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76947-02-9 | |

| Record name | Tris(tetrabutylammonium) hydrogen pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tris(tetrabutylammonium) hydrogen pyrophosphate properties and structure

An In-depth Technical Guide to Tris(tetrabutylammonium) Hydrogen Pyrophosphate: Properties, Structure, and Applications

Introduction

This compound, hereafter referred to as TBAPHP, is a specialty phosphating reagent that has become indispensable in modern organic and medicinal chemistry. Its unique structure, combining a hydrophilic pyrophosphate anion with three bulky, lipophilic tetrabutylammonium (TBA) cations, grants it high solubility in a wide range of organic solvents. This property overcomes the significant challenge of introducing the highly polar pyrophosphate group into non-aqueous reaction media, a limitation inherent to inorganic pyrophosphate salts.

This guide provides a comprehensive overview of TBAPHP for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, its synthesis, and its critical role as a superior reagent for pyrophosphorylation reactions, particularly in the synthesis of biologically vital molecules such as isoprenoid precursors and nucleotide analogs.

Physicochemical Properties and Molecular Structure

TBAPHP is a white, crystalline, and hygroscopic solid.[1][2] Its defining characteristic is its solubility in organic solvents like acetonitrile and dimethyl sulfoxide, a direct consequence of the large, nonpolar TBA cations shielding the charge of the pyrophosphate anion.[2] This enhanced solubility is the primary driver for its utility in organic synthesis.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 76947-02-9 | [1][3][4][5] |

| Molecular Formula | C₄₈H₁₀₉N₃O₇P₂ | [4][5] |

| Molecular Weight | 902.34 g/mol | [3][4][5] |

| Appearance | White Crystalline Powder | [1][4] |

| Melting Point | ~145 °C | [3] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen), keep dry | [3][4][7] |

Molecular Structure

Sources

- 1. This compound | 76947-02-9 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. innospk.com [innospk.com]

- 5. This compound | C48H109N3O7P2 | CID 11115639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, CasNo.76947-02-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Synthesis of Tris(tetrabutylammonium) hydrogen pyrophosphate

An In-depth Technical Guide to the Synthesis of Tris(tetrabutylammonium) Hydrogen Pyrophosphate

Introduction

This compound, often abbreviated as (TBA)₃HP₂O₇, is a key organic-soluble pyrophosphorylating agent. It serves as a potent nucleophile, providing a pyrophosphate moiety for a variety of synthetic transformations.[1][2] Structurally, it consists of a hydrogen pyrophosphate anion (HP₂O₇³⁻) electrostatically associated with three bulky tetrabutylammonium (TBA⁺) cations. This unique composition renders the salt soluble in polar aprotic solvents like acetonitrile and dimethyl sulfoxide, a critical feature for its application in organic synthesis.[3]

For researchers in drug development and biochemistry, (TBA)₃HP₂O₇ is an indispensable reagent for the synthesis of biologically vital molecules, most notably isoprenoid pyrophosphates such as geranyl diphosphate (GPP) and farnesyl diphosphate (FPP), as well as nucleoside diphosphates.[4] The synthesis of these molecules is fundamental to studying the enzymes involved in terpene biosynthesis and nucleotide signaling pathways.

The method detailed in this guide represents a significant improvement over older, one-pot procedures which often resulted in low yields and complex product mixtures requiring laborious purification by ion-exchange chromatography.[3][5] The synthesis described herein provides a reliable and scalable route to high-purity (TBA)₃HP₂O₇, empowering researchers to access critical biological intermediates with greater efficiency.

The Core Principle: Ion-Exchange and In Situ Neutralization

The synthetic strategy is elegant in its simplicity. It hinges on the conversion of a stable, inexpensive, and commercially available inorganic salt, disodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), into the corresponding pyrophosphoric acid (H₄P₂O₇). This is achieved using a strong acid cation-exchange resin. The highly acidic and moisture-sensitive pyrophosphoric acid is not isolated but is immediately neutralized in situ with tetrabutylammonium hydroxide. This "traps" the pyrophosphate anion with the large, lipophilic TBA⁺ cations, yielding the desired organic-soluble product.

Causality Behind the Method:

-

Cation-Exchange Resin : A strong acid resin, such as Dowex AG 50W-X8 in its protonated (H⁺) form, is used to quantitatively swap the sodium ions from the starting material for protons from the resin.[5][6] As the aqueous solution of Na₂H₂P₂O₇ passes through the column, Na⁺ ions bind to the resin's fixed sulfonate groups, releasing H⁺ ions into the eluant. This generates a dilute aqueous solution of pyrophosphoric acid.

-

The Tetrabutylammonium Cation : The choice of the tetrabutylammonium cation is deliberate and crucial. Its large size and diffuse positive charge result in weak ion pairing with the pyrophosphate anion. Furthermore, the four butyl groups render the final salt soluble in organic solvents.[3] This solubility is paramount for subsequent reactions where the pyrophosphate must act as a nucleophile in a non-aqueous environment.[7]

The overall workflow is depicted below.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | 76947-02-9 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Salts as Supramolecular Hosts with Various Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Tris(tetrabutylammonium) Hydrogen Pyrophosphate (CAS 76947-02-9): Properties, Synthesis, and Core Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Soluble Pyrophosphate for Modern Organic Synthesis

Tris(tetrabutylammonium) hydrogen pyrophosphate, identified by CAS number 76947-02-9, is a specialty phosphating reagent that has become indispensable in advanced organic synthesis and biochemical research.[1] Its unique structure, which pairs a hydrogen pyrophosphate anion with three bulky tetrabutylammonium (TBA) cations, overcomes the primary limitation of traditional inorganic pyrophosphate salts: poor solubility in organic solvents.[2] This key feature allows for homogenous reaction conditions in non-aqueous media like acetonitrile and dimethyl sulfoxide, enabling efficient and controlled pyrophosphorylation of sensitive organic substrates.[2][3]

This guide provides an in-depth examination of its physicochemical properties, a detailed, field-proven synthesis protocol, its critical applications in the synthesis of bioactive molecules, and essential guidelines for its safe handling and storage. The insights herein are designed to empower researchers to leverage this versatile reagent to its full potential, particularly in the fields of isoprenoid biosynthesis, nucleotide chemistry, and the development of novel therapeutics.[1]

Core Physicochemical Properties and Structural Insights

The efficacy of this compound stems directly from its molecular architecture. The large, nonpolar TBA cations effectively shield the charge of the pyrophosphate anion, disrupting the ionic lattice that renders inorganic salts insoluble in organic media. This results in a white, crystalline solid that is readily soluble in common organic solvents.[1][3]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 76947-02-9 | [4][5] |

| Molecular Formula | C₄₈H₁₀₉N₃O₇P₂ | [1][6] |

| Molecular Weight | 902.34 g/mol | [4][6] |

| Appearance | White to light yellow crystalline powder/solid | [1][5] |

| Melting Point | 145 - 148 °C | [4][7] |

| Solubility | Soluble in acetonitrile and dimethyl sulfoxide (DMSO). Slightly soluble in methanol and water. | [3][7] |

| Purity | Typically ≥97.0% | [8] |

| Primary Hazard | Irritant (Skin, Eye, Respiratory) | [6] |

Spectroscopic Notes: A Look at ³¹P NMR

Studies utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy have provided deeper insights into the structure of this compound in both solution and solid states.[9] In solution, the pyrophosphate moiety often shows a single, broadened signal, suggesting a dynamic equilibrium or tautomerism.[9] In the solid state, two distinct signals can often be observed, indicating a more fixed, asymmetric structure.[9] These advanced analytical details are crucial for researchers studying reaction mechanisms or performing detailed structural characterizations.

Synthesis and Purification: A Validated Protocol

The most reliable method for preparing this compound involves the conversion of an inorganic pyrophosphate salt to its acidic form, followed by neutralization with tetrabutylammonium hydroxide.[3][10] This process ensures high purity and avoids the introduction of competing inorganic cations.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

This protocol is adapted from established literature procedures.[3][10]

-

Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex AG 50W-X8, H⁺ form). The resin must be in the protonated form to effectively swap cations. This is achieved by washing the resin thoroughly with deionized water until the eluant is neutral.

-

Ion Exchange: Dissolve disodium dihydrogen pyrophosphate in deionized water. The causality here is to create a free-flowing solution of the salt to be passed through the resin. Slowly pass this solution through the prepared resin column. The resin will retain the Na⁺ ions and release H⁺ ions, resulting in an aqueous solution of pyrophosphoric acid eluting from the column.

-

Neutralization: Collect the acidic eluant in a flask cooled in an ice bath. The cooling is critical to prevent hydrolysis of the pyrophosphoric acid. While vigorously stirring, slowly titrate the eluant with a solution of tetrabutylammonium hydroxide to a pH of approximately 7.0-7.3.[3] This step neutralizes the acid to form the desired salt. Precision is key; overshooting the pH can lead to the formation of other phosphate species.

-

Isolation and Lyophilization: Once the target pH is reached, the resulting solution is frozen (e.g., in a dry ice/isopropanol bath) and then lyophilized (freeze-dried).[10] This process removes the water without excessive heating, which could degrade the product, yielding the final product as a white, often hygroscopic, solid.

-

Storage: The final product must be transferred immediately to a desiccator and stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent moisture absorption.

Core Applications in Synthetic Chemistry

The primary utility of this reagent is as a nucleophilic source of the pyrophosphate group in organic media.[4][5]

Flagship Application: Synthesis of Allylic Pyrophosphates

A significant challenge in synthetic biology and natural product synthesis is the preparation of allylic pyrophosphates, such as isopentenyl pyrophosphate (IPP), geranyl pyrophosphate (GPP), and farnesyl pyrophosphate (FPP). These are key intermediates in the biosynthesis of terpenes, steroids, and other critical biomolecules.[1][2] Traditional methods using inorganic phosphate are often low-yielding and require cumbersome purification.[3] this compound provides a superior, high-yield alternative.[3]

Caption: Direct displacement reaction for the synthesis of allylic pyrophosphates.

This protocol is a representative example for the synthesis of an allylic pyrophosphate.[10]

-

Reagent Preparation: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve this compound in dry acetonitrile. The inert atmosphere and dry solvent are crucial to prevent hydrolysis of the reagent and reaction with atmospheric moisture.

-

Reaction Initiation: To the resulting milky-white suspension, add geranyl chloride (or another suitable allylic halide) via syringe. The choice of acetonitrile as the solvent is deliberate; it effectively dissolves both the polar salt and the nonpolar organic substrate, creating a homogenous environment for the SN2-type displacement to occur.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC), looking for the consumption of the starting geranyl chloride.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue contains the desired geranyl diphosphate, now as a tetrabutylammonium salt, along with tetrabutylammonium chloride. Purification is typically achieved via ion-exchange chromatography to swap the TBA cations for more biochemically compatible ions like ammonium (NH₄⁺) or sodium (Na⁺).[10]

Application in Nucleoside Chemistry

This reagent is also extensively used for the pyrophosphorylation and triphosphorylation of nucleosides.[1][5] This is a cornerstone of drug development, particularly for antiviral and anticancer agents, where modified nucleotide analogs are required. The process often involves activating a nucleoside monophosphate and then reacting it with this compound to form the corresponding nucleoside triphosphate (NTP), a direct analog of ATP, GTP, etc.[11] This methodology has been instrumental in creating probes for studying enzyme kinetics and developing drugs that act as chain terminators in DNA or RNA synthesis.[11][12]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure both user safety and the chemical integrity of the reagent.

GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [6] |

| H319 | Causes serious eye irritation | [6] |

| H335 | May cause respiratory irritation | [6] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of the crystalline powder.[13]

-

Personal Protective Equipment: Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13]

-

Hygroscopic Nature: Minimize exposure to the atmosphere. Weigh out the reagent quickly and tightly reseal the container immediately. Its hygroscopic nature means it will readily absorb water from the air, which can compromise its reactivity.[3][7]

Storage Recommendations

-

Temperature: Store in a cool, dry place, typically between 2-8°C as recommended by most suppliers.[1]

-

Atmosphere: For long-term stability, store under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[4]

-

Container: Use the original manufacturer's container. If transferring, ensure the new container is dry and suitable for storing hygroscopic materials.

Conclusion

This compound is a powerful and enabling reagent that has fundamentally improved the synthesis of phosphorylated and pyrophosphorylated molecules. Its enhanced solubility in organic solvents provides a decisive advantage over traditional inorganic salts, leading to higher yields, cleaner reactions, and easier purifications. For researchers in drug discovery and natural product synthesis, mastering the use of this compound is not merely a technical skill but a gateway to producing complex biological intermediates and novel therapeutic agents that were previously difficult to access.

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- This compound | 76947-02-9 | FT165017. (n.d.). Biosynth.

- This compound | 76947-02-9. (n.d.). ChemicalBook.

- This compound. A new reagent for the preparation of allylic pyrophosphate esters. (1981). American Chemical Society.

- This compound. (n.d.). PubChem, NIH.

- This compound ≥97.0 T calc. on dry substance 76947-02-9. (n.d.). Sigma-Aldrich.

- Trisammonium geranyl diphosphate. (n.d.). Organic Syntheses Procedure.

- A theoretical and experimental NMR study of the prototropic tautomerism of this compound salt. (n.d.). CORE.

- Buy this compound | 76947-02-9. (2023, August 15). Smolecule.

- This compound | CAS 76947-02-9. (n.d.). SCBT.

- Application of this compound. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2010, June 2). Fisher Scientific.

- This compound. (n.d.). Chongqing Chemdad Co., Ltd.

- This compound | 76947-02-9. (n.d.). J&K Scientific LLC.

- 603uiinucleotidebiosynthesis. (n.d.). Nilesh.

Sources

- 1. innospk.com [innospk.com]

- 2. Buy this compound | 76947-02-9 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biosynth.com [biosynth.com]

- 5. This compound | 76947-02-9 [chemicalbook.com]

- 6. This compound | C48H109N3O7P2 | CID 11115639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. scbt.com [scbt.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jk-sci.com [jk-sci.com]

- 12. 603uiinucleotidebiosynthesis - Nilesh [microbiochem.weebly.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Tris(tetrabutylammonium) Hydrogen Pyrophosphate: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of Tris(tetrabutylammonium) hydrogen pyrophosphate, a critical reagent in modern organic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and pivotal applications, with a focus on the underlying chemical principles and practical experimental insights.

Core Characteristics of this compound

This compound, with a molecular weight of 902.34 g/mol , is a white crystalline solid that has become an indispensable tool for the introduction of pyrophosphate moieties in organic synthesis.[1][2] Its unique structure, consisting of a hydrogen pyrophosphate anion (HP₂O₇³⁻) and three bulky tetrabutylammonium cations ((C₄H₉)₄N⁺), is central to its utility.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 902.34 g/mol | [1][2] |

| Molecular Formula | C₄₈H₁₀₉N₃O₇P₂ | [1][2] |

| CAS Number | 76947-02-9 | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 145-148 °C | |

| Purity | ≥97% (typical) | [1] |

| Solubility | Soluble in acetonitrile, dimethyl sulfoxide (DMSO); slightly soluble in methanol and water. | [3] |

| Storage Conditions | 2-8°C or <-15°C, keep dry, under inert atmosphere (e.g., Nitrogen) | [4] |

The key to this reagent's effectiveness lies in the lipophilic nature of the tetrabutylammonium cations. Unlike inorganic pyrophosphate salts (e.g., sodium pyrophosphate), which are largely insoluble in organic solvents, this compound readily dissolves in polar aprotic solvents such as acetonitrile and DMSO.[5] This enhanced solubility allows the pyrophosphate anion to act as a potent nucleophile in a homogeneous reaction environment, a critical factor for the successful phosphorylation of sensitive and complex organic substrates often encountered in drug discovery.[6][7][8]

Synthesis of this compound: A Validated Protocol

The preparation of this compound is a straightforward and reproducible process, typically starting from readily available inorganic pyrophosphate. The following protocol is a self-validating system, ensuring high purity of the final product.

Experimental Protocol: Synthesis

-

Ion Exchange: A solution of disodium dihydrogen pyrophosphate in deionized water is passed through a column packed with a strong cation-exchange resin (e.g., Dowex 50W-X8) in its acidic (H⁺) form. This step effectively removes the sodium ions, yielding a solution of pyrophosphoric acid.

-

Neutralization: The acidic eluate is immediately titrated with a standardized solution of tetrabutylammonium hydroxide to a pH of approximately 7.3. This neutralization step forms the desired Tris(tetrabutylammonium) salt of hydrogen pyrophosphate in solution.

-

Isolation: The aqueous solution is then lyophilized (freeze-dried) to remove water, yielding the product as a white, often hygroscopic, solid.

-

Drying and Storage: For reactions requiring strictly anhydrous conditions, the product should be further dried by azeotropic distillation with a suitable solvent like toluene and stored under an inert atmosphere.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

For researchers, verifying the identity and purity of this compound is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for this purpose.

-

³¹P NMR: In solution, this compound typically exhibits a single, often broad, signal in the ³¹P NMR spectrum. This is due to the rapid proton exchange between the two phosphorus atoms. Upon cooling, this signal may broaden further. In the solid-state, two distinct signals can often be observed, reflecting the asymmetric nature of the hydrogen pyrophosphate anion.

Due to the hygroscopic nature of the compound and the presence of the tetrabutylammonium cations, Fourier-Transform Infrared (FT-IR) spectroscopy can also be a useful characterization tool. The spectrum will be dominated by the strong C-H stretching and bending vibrations of the butyl groups. Key features to note would be the P=O and P-O-P stretching vibrations, although these can be broad and complex.

Core Applications in Drug Development and Organic Synthesis

The primary utility of this compound stems from its ability to act as a soluble and highly nucleophilic source of the pyrophosphate group. This has profound implications in the synthesis of biologically active molecules.

Synthesis of Allylic Pyrophosphates

A cornerstone application is the synthesis of allylic pyrophosphates, which are key intermediates in the biosynthesis of isoprenoids and other natural products. Many potential drug candidates are derived from this class of compounds. The reaction typically proceeds via an Sₙ2 mechanism, where the pyrophosphate anion displaces a suitable leaving group (e.g., a halide) from an allylic substrate.

Caption: Sₙ2 mechanism for the synthesis of allylic pyrophosphates.

Causality in Experimental Design:

-

Choice of Substrate: The reaction works best with primary and secondary allylic halides. Tertiary halides are generally not suitable due to steric hindrance, which disfavors the Sₙ2 pathway.

-

Solvent Selection: Polar aprotic solvents like acetonitrile are ideal. They effectively solvate the tetrabutylammonium cations while leaving the pyrophosphate anion relatively "naked" and highly nucleophilic. Protic solvents, in contrast, would solvate the anion through hydrogen bonding, reducing its reactivity.[6][7][8]

-

Anhydrous Conditions: The presence of water can lead to hydrolysis of the allylic halide and the pyrophosphate reagent, reducing the yield of the desired product.

Experimental Protocol: Synthesis of an Allylic Pyrophosphate

-

Reagent Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

-

Dissolution: Add anhydrous acetonitrile to dissolve the reagent, resulting in a clear or slightly milky solution.

-

Substrate Addition: Add the allylic halide (e.g., geranyl chloride) to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then subjected to purification, often involving ion-exchange chromatography to isolate the desired allylic pyrophosphate salt.

Synthesis of Nucleoside Triphosphates and their Analogs

The synthesis of nucleoside triphosphates (NTPs) and their analogs is of paramount importance in the development of antiviral and anticancer drugs.[9][10][11][12] Many of these drugs act as chain terminators in viral or cancer cell DNA/RNA synthesis. This compound is a key reagent in several synthetic strategies for NTPs.

One prominent method is the Ludwig-Eckstein synthesis, where a protected nucleoside is first converted to an activated phosphite intermediate. This intermediate then reacts with this compound to form a cyclic triphosphate, which upon mild oxidation yields the desired NTP.[13] This method is valued for its high efficiency and the ability to introduce modifications at various positions of the nucleoside or the phosphate chain.

A notable example of a drug where such phosphorylation chemistry is critical is Clofarabine , an anticancer agent used in the treatment of leukemia.[14] While the final phosphorylation to the active triphosphate form occurs in vivo, the synthesis of nucleotide prodrugs often utilizes reagents like this compound to bypass the often inefficient enzymatic phosphorylation steps within the cell.[14]

Caption: Simplified workflow for nucleoside triphosphate synthesis.

Conclusion: A Versatile and Enabling Reagent

This compound has established itself as a superior reagent for pyrophosphorylation reactions in organic synthesis. Its excellent solubility in organic solvents overcomes a major hurdle associated with inorganic pyrophosphates, enabling reactions to be carried out under mild and homogeneous conditions. This has been particularly impactful in the synthesis of sensitive biological molecules, including isoprenoid precursors and nucleoside analogs, which are at the forefront of drug discovery and development. The ability to predictably and efficiently install a pyrophosphate group makes this reagent an invaluable asset for medicinal chemists and researchers striving to create novel therapeutics.

References

-

Catalytic Chemoselective O-Phosphorylation of Alcohols. (2020-01-22). PMC. Retrieved from [Link]

-

Postulated mechanism of the catalytic phosphorylation of alcohols with PEP-K and TBAHS. ResearchGate. Retrieved from [Link]

-

Effects of Solvents on Nucleophilicity. MedLife Mastery. Retrieved from [Link]

-

Why does an aprotic solvent increase the rate of an SN2 reaction?. Pearson+. Retrieved from [Link]

-

Nucleophile. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilicity and Solvent Effects. (2023-01-22). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. (2025-12-22). PMC. Retrieved from [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. MDPI. Retrieved from [Link]

-

Catalytic Chemoselective O -Phosphorylation of Alcohols. (2020-01-27). ResearchGate. Retrieved from [Link]

-

Why does polar aprotic solvent favour SN2 reactions generally?. (2017-07-19). Quora. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Synthesis of Nucleoside Polyphosphates and their Conjugates. CORE. Retrieved from [Link]

-

Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. PMC. Retrieved from [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Retrieved from [Link]

-

Catalytic Lewis acid phosphorylation with pyrophosphates. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Nucleoside Tetra- and Pentaphosphates Prepared Using a Tetraphosphorylation Reagent Are Potent Inhibitors of Ribonuclease A. PMC. Retrieved from [Link]

-

Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. PMC. Retrieved from [Link]

-

Antiviral Drugs. PMC. Retrieved from [Link]

-

Antivirals: Past, Present and Future. PMC. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Nucleoside Tetra- and Pentaphosphates Prepared Using a Tetraphosphorylation Reagent Are Potent Inhibitors of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 76947-02-9 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. innospk.com [innospk.com]

- 6. Why does an aprotic solvent increase the rate of an SN2 reaction? | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tris(tetrabutylammonium) hydrogen pyrophosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of tris(tetrabutylammonium) hydrogen pyrophosphate, a crucial reagent in modern organic synthesis and drug development. Recognizing the scarcity of consolidated quantitative solubility data in publicly available literature, this document furnishes a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic media.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound, with the chemical formula [(C₄H₉)₄N]₃H₂P₂O₇, is a white crystalline powder widely employed as a phosphorylating agent.[1][2] Its applications are prominent in the synthesis of isoprenoid derivatives, nucleosides, and other biologically significant molecules.[3] The compound's efficacy in organic synthesis is intrinsically linked to its solubility in non-aqueous solvents, a property largely dictated by its unique ionic structure.

The molecule consists of a hydrogen pyrophosphate anion (H₂P₂O₇²⁻) and three bulky, nonpolar tetrabutylammonium cations [(C₄H₉)₄N]⁺.[4] This cationic arrangement is pivotal; the large, lipophilic alkyl chains of the tetrabutylammonium ions effectively shield the charge of the ammonium center, disrupting the crystal lattice energy and facilitating interactions with organic solvent molecules.[1] This "organic-soluble salt" characteristic is what enables its participation in a wide array of reactions conducted in organic media. While hygroscopic, its enhanced solubility in organic solvents is a key feature for reactions requiring non-aqueous conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76947-02-9 | [3] |

| Molecular Formula | C₄₈H₁₀₉N₃O₇P₂ | [4] |

| Molecular Weight | 902.34 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 145 °C | [5] |

| Storage Conditions | 2-8°C, under inert gas, keep dry | [2] |

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative solubility data is not extensively documented, a qualitative understanding can be inferred from its common applications in synthetic chemistry. The presence of the tetrabutylammonium cations generally imparts good solubility in polar aprotic solvents.

Table 2: Inferred Qualitative Solubility of this compound

| Solvent | Dielectric Constant (Approx.) | Solvent Type | Inferred Solubility | Rationale / Context |

| Acetonitrile | 37.5 | Polar Aprotic | Soluble | Commonly used as a solvent for reactions involving tetrabutylammonium salts.[5] The polar nature of acetonitrile can effectively solvate the ions. |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderately Soluble | Often used in organic synthesis; its moderate polarity can accommodate the ionic compound to some extent. |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderately Soluble | A common solvent for a wide range of organic reactions. Similar to DCM, it is expected to dissolve the compound to a useful concentration. |

| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Soluble | Its high dielectric constant makes it an excellent solvent for many ionic compounds. |

| Methanol | 32.7 | Polar Protic | Slightly Soluble | Mentioned in the literature as being slightly soluble.[1] The protic nature may lead to strong solvation of the pyrophosphate anion, but the nonpolar cations are well-solvated. |

| Water | 80.1 | Polar Protic | Slightly Soluble | Indicated as slightly soluble.[1] While highly polar, the bulky organic cations limit its solubility compared to simple inorganic pyrophosphates. |

Experimental Protocol for Quantitative Solubility Determination: A Self-Validating Gravimetric Approach

For applications demanding precise concentrations, a direct experimental determination of solubility is indispensable. The following gravimetric method is a reliable and straightforward approach to quantify the solubility of this compound in a chosen organic solvent. This protocol is adapted from established methodologies for determining the solubility of ionic compounds in organic media.[6]

Causality Behind Experimental Choices

-

Extended Equilibration Time: A prolonged agitation period (24-48 hours) is crucial to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is particularly important for compounds that may have slow dissolution kinetics.

-

Constant Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature throughout the equilibration process is critical for reproducibility and data accuracy.

-

Inert Atmosphere: Given the hygroscopic nature of the compound and the potential for solvent evaporation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) minimizes these confounding variables.

-

Careful Separation of Solid and Liquid Phases: Incomplete separation of the undissolved solid from the saturated solution is a primary source of error. Filtration through a fine porosity filter or high-speed centrifugation ensures a clear supernatant for analysis.

Step-by-Step Methodology

-

Preparation:

-

Dry the this compound under vacuum to remove any absorbed water, as this can affect solubility.

-

Use anhydrous grade organic solvent for the experiment.

-

Pre-weigh a clean, dry vial with a screw cap.

-

-

Saturation:

-

Add a known mass of the dried organic solvent to the pre-weighed vial.

-

Add an excess of the dried this compound to the solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature bath (e.g., a shaker bath or a stirred hotplate with a temperature controller) set to the desired temperature.

-

Agitate the mixture vigorously for 24 to 48 hours to ensure equilibrium is reached.

-

-

Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) volumetric pipette. Transfer this to a pre-weighed, clean, and dry flask.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the flask containing the saturated solution under reduced pressure using a rotary evaporator. Gentle heating may be applied, but care must be taken to avoid decomposition of the compound.

-

Once all the solvent is removed, place the flask in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Weigh the flask containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound = 97.0 T calc. on dry substance 76947-02-9 [sigmaaldrich.com]

- 3. This compound | 76947-02-9 [chemicalbook.com]

- 4. This compound | C48H109N3O7P2 | CID 11115639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stability and Storage of Tris(tetrabutylammonium) Hydrogen Pyrophosphate

Introduction

Tris(tetrabutylammonium) hydrogen pyrophosphate is a versatile reagent of significant interest in biochemical research and drug development.[1][2] Its utility as a phosphorylating agent, particularly in the synthesis of isoprenoid derivatives and nucleoside pyrophosphates and triphosphates, makes it a valuable tool for scientists in these fields.[2][3] The compound's structure, featuring three bulky, hydrophobic tetrabutylammonium cations associated with a hydrophilic hydrogen pyrophosphate anion, imparts unique solubility characteristics, rendering it amenable to a variety of organic reaction conditions. However, the very nature of its ionic composition presents specific challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers detailed recommendations for its optimal storage and handling to ensure its integrity and performance in sensitive applications.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C48H109N3O7P2 | [1][4] |

| Molecular Weight | 902.34 g/mol | [1][4] |

| CAS Number | 76947-02-9 | [1][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 145 - 148 °C | |

| Solubility | Slightly soluble in methanol and water | |

| Hygroscopicity | Hygroscopic |

Stability Profile: A Tale of Two Ions

The stability of this compound is intrinsically linked to the individual stabilities of its constituent ions: the tetrabutylammonium (TBA) cation and the hydrogen pyrophosphate (PPi) anion.

The Pyrophosphate Anion: Susceptibility to Hydrolysis

The primary degradation pathway for the pyrophosphate anion is hydrolysis. In the presence of water, the phosphoanhydride bond of the pyrophosphate is cleaved to yield two molecules of orthophosphate.

P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻

This hydrolysis reaction is influenced by several factors:

-

pH: The rate of pyrophosphate hydrolysis is significantly accelerated in both acidic and alkaline conditions. It is most stable in neutral or near-neutral aqueous solutions.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Enzymatic Activity: In biological systems, the hydrolysis of pyrophosphate is rapidly catalyzed by inorganic pyrophosphatases. While not a concern for the pure chemical, it is a critical consideration in biochemical assays.

In the absence of catalysts, the hydrolysis of pyrophosphate in neutral aqueous solution at ambient temperature is a relatively slow process.

The Tetrabutylammonium Cation: Thermal Considerations and Hygroscopicity

The tetrabutylammonium cation is a quaternary ammonium cation, which is generally considered to be chemically robust. It is stable towards acids, bases, and most oxidizing and reducing agents under typical conditions. However, two key properties of TBA salts are crucial to consider:

-

Thermal Stability: While generally stable, tetrabutylammonium salts can undergo thermal decomposition at elevated temperatures. The decomposition temperature is influenced by the nature of the counter-anion. Studies on various tetrabutylammonium salts indicate that they are generally stable up to at least 120°C.

-

Hygroscopicity: Quaternary ammonium salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere. This property is of particular concern for this compound, as the absorbed water can directly participate in the hydrolysis of the pyrophosphate anion.

Recommended Storage and Handling Procedures

Given the susceptibility of this compound to hydrolysis and its hygroscopic nature, stringent storage and handling protocols are essential to maintain its quality and ensure reproducible experimental results.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2-8°C | To minimize the rate of potential hydrolysis and thermal degradation. | [4] |

| < -15°C | For long-term storage to further reduce degradation rates. | [5] | |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon) | To exclude atmospheric moisture and oxygen. | [5] |

| Container | Tightly sealed, opaque container | To prevent moisture ingress and exposure to light. | |

| Environment | Dry, well-ventilated area | To minimize exposure to ambient humidity. |

Decision Workflow for Storage

The following diagram illustrates a decision-making process for the appropriate storage of this compound.

Experimental Protocol: Handling the Reagent

To ensure the integrity of the compound during experimental use, the following protocol should be followed:

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of dry inert gas (nitrogen or argon).

-

Dispensing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open to the atmosphere.

-

Resealing: After dispensing the desired amount, tightly reseal the container, preferably flushing the headspace with an inert gas before sealing.

-

Solution Preparation: If preparing a stock solution, use anhydrous solvents. Store solutions at low temperatures (e.g., -20°C) and use them within a short period. The stability of the compound in various solvents has not been extensively studied, so it is prudent to prepare fresh solutions for critical applications.

Safety and Hazard Information

This compound is classified as an irritant.[4]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While the compound offers significant advantages in terms of its reactivity and solubility, its hygroscopic nature and the susceptibility of the pyrophosphate moiety to hydrolysis necessitate careful storage and handling. By adhering to the recommendations outlined in this guide—specifically, storage at low temperatures in a dry, inert atmosphere—researchers can minimize degradation and ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Exploring this compound: Properties and Applications. [Link]

-

A Kinetic and Mechanistic Study of Hydrolysis of Thiamine Pyrophosphate (Cocarboxylase) in Aqueous Buffer and Micellar Media. [Link]

-

Formation and stability of pyrophosphate complexes with aliphatic amines in aqueous solution. [Link]

-

Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate. [Link]

-

PubChem. This compound. [Link]

-

Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. [Link]

-

Effect of Moisture on the Stability of Solid Dosage Forms. [Link]

-

Crystal Structures of a Series of Novel Alkylammonium Phosphates and Their Formation in Aluminophosphate Synthesis Mixtures. [Link]

Sources

Unlocking Pyrophosphate Reactivity in Non-Aqueous Media: The Role of the Tetrabutylammonium Cation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrophosphate (PPi) moiety is central to countless biochemical processes, including nucleotide synthesis, enzymatic catalysis, and signal transduction. However, its inherent chemical properties—high negative charge, strong hydration shell, and insolubility in organic solvents—present significant barriers to its application in non-aqueous synthetic chemistry. This guide provides an in-depth analysis of how the tetrabutylammonium (TBA) cation overcomes these challenges. We will explore the mechanism of ion pairing that renders pyrophosphate soluble and reactive in organic media, detail its applications in critical reactions like nucleoside phosphorylation, and provide validated experimental protocols for the preparation and use of TBA-pyrophosphate salts. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this versatile phosphorylating agent.

The Fundamental Challenge: Pyrophosphate's Chemical Inertness in Organic Solvents

Inorganic pyrophosphate is a dianion (P₂O₇⁴⁻) that exists as salts with cations like sodium (Na⁺) or potassium (K⁺). These salts, such as Tetrasodium Pyrophosphate (TSPP), are characterized by high lattice energies and extreme polarity.

-

Solubility Profile: Salts like TSPP are readily soluble in water (6.7 g/100 mL for the anhydrous form) but are effectively insoluble in non-polar organic solvents like ethanol.[1][2]

-

The Hydration Shell: In aqueous solutions, the highly charged PPi anion is stabilized by a tight shell of water molecules and associated counter-ions. This solvation shell effectively "shields" the pyrophosphate, preventing its participation in reactions with non-polar substrates.

-

Synthetic Barrier: For drug development and synthetic organic chemistry, where many substrates and reagents are lipophilic, the inability to bring PPi into a common organic phase is a critical roadblock. This insolubility prevents its use as a direct phosphorylating agent in these environments.

The Tetrabutylammonium Cation: A Lipophilic Chaperone for Pyrophosphate

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺ or TBA⁺) is a quaternary ammonium salt that acts as a highly effective phase-transfer catalyst or, more accurately in this context, a solubility-enhancing counter-ion.[3] Its efficacy stems directly from its unique molecular structure.

Mechanism of Action: Ion Pairing and Desolvation

The primary role of the TBA⁺ cation is to replace the small, inorganic cations (like Na⁺) associated with the pyrophosphate anion. This creates a new ionic compound, Tris(tetrabutylammonium) hydrogen pyrophosphate, with fundamentally different physical properties.[4]

-

Steric Shielding: The four long butyl (C₄H₉) chains of the TBA⁺ cation form a large, non-polar, and sterically hindered shell around the central nitrogen atom.[5]

-

Formation of a Lipophilic Ion Pair: Three of these bulky TBA⁺ cations associate with the pyrophosphate anion. This association disrupts the stable hydration shell and masks the anion's high charge.

-

Enhanced Solubility: The resulting ion pair, [(TBA)₃][HP₂O₇], presents a lipophilic exterior, rendering it soluble in a wide range of organic solvents, including alcohols, ketones, and ethers.[4][6] The pyrophosphate is now "naked" and activated for chemical reactions in the organic phase. The TBA cation itself is typically a non-participatory "spectator" ion in the subsequent phosphorylation reaction.[5]

The diagram below illustrates this fundamental transition.

Comparative Solubility

The effect of the counter-ion on pyrophosphate solubility is dramatic and is the cornerstone of its utility in synthesis.

| Compound Name | Formula | Solubility in Water | Solubility in Organic Solvents (e.g., Ethanol, Acetonitrile) |

| Tetrasodium Pyrophosphate | Na₄P₂O₇ | High (e.g., 6.7 g/100 mL)[1] | Insoluble[2] |

| Potassium Pyrophosphate | K₄P₂O₇ | Very High (187 g/100 mL)[2] | Insoluble[2] |

| This compound | [(C₄H₉)₄N]₃HP₂O₇ | Limited[6] | Soluble[4][6] |

Key Applications in Research and Development

The ability to perform phosphorylation reactions in non-aqueous media opens up numerous possibilities in drug discovery and biochemical research. This compound is now a key reagent for these applications.[7]

-

Nucleoside Phosphorylation: A primary application is the synthesis of nucleoside triphosphates, including modified analogs used in DNA sequencing and as antiviral prodrugs.[8] The reaction of a protected nucleoside with TBA-pyrophosphate provides a direct route to these high-energy molecules.[9][10]

-

Synthesis of Isoprenoid Precursors: It is used to prepare allylic pyrophosphate esters, which are critical intermediates in the biosynthesis of terpenes and steroids.[11]

-

Enzyme Inhibitor Synthesis: Many enzymatic pathways are regulated by phosphorylated molecules. TBA-pyrophosphate enables the synthesis of complex, non-natural phosphorylated inhibitors for studying enzyme kinetics and developing new therapeutic agents.

Experimental Protocols & Methodologies

A reliable and reproducible method for preparing the TBA-pyrophosphate salt is crucial for successful downstream applications. The following protocol is a validated system based on established literature.[8]

Protocol: Preparation of this compound

This protocol describes the conversion of commercially available tetrasodium pyrophosphate into the organic-soluble TBA salt via ion-exchange chromatography.

Materials:

-

Tetrasodium pyrophosphate (Na₄P₂O₇)

-

Strong acid cation-exchange resin (e.g., Dowex 50WX8, proton form)

-

Tributylamine or Tetrabutylammonium hydroxide

-

Deionized water

-

1,4-Dioxane

Methodology:

-

Prepare Pyrophosphoric Acid Solution:

-

Dissolve tetrasodium pyrophosphate (e.g., 26.6g, 0.1 mol) in deionized water (500 mL).[8]

-

Prepare a column with the strong acid cation-exchange resin and wash thoroughly with deionized water.

-

Pass the aqueous pyrophosphate solution through the ion-exchange column. The resin will retain the Na⁺ ions and release H⁺ ions, eluting pyrophosphoric acid (H₄P₂O₇).

-

Collect the acidic eluate. Monitor the pH to ensure all the salt has been converted.

-

-

Neutralization and Salt Formation:

-

To the collected eluate, add the stoichiometric amount of the TBA source (e.g., tributylamine, 37.1g, 0.2 mol for the bis(tributylammonium) salt, or the equivalent of TBA-hydroxide for the tris salt) slowly while stirring in an ice bath.[8] The goal is to neutralize the pyrophosphoric acid to form the ammonium salt.

-

-

Isolation and Purification:

-

Concentrate the resulting solution using a rotary evaporator. This will remove the water and yield an oily or semi-solid substance.[8]

-

To remove any remaining water or impurities, wash the residue with 1,4-dioxane (e.g., 3 x 100 mL).[8]

-

Dry the final product, a viscous oil or white crystalline powder, under high vacuum to obtain the final this compound.[4][7] Store under an inert atmosphere at 2-8°C.[4]

-

The workflow for this preparation is summarized in the diagram below.

Conclusion and Future Outlook

The tetrabutylammonium cation is an indispensable tool for modern synthetic chemistry, fundamentally altering the reactivity profile of the pyrophosphate anion. By forming a soluble, lipophilic ion pair, it unlocks the potential of PPi as a potent phosphorylating agent in non-aqueous environments, enabling the synthesis of critical biological molecules and their analogs. While the bulky nature of the TBA cation can sometimes introduce steric hindrance, its benefits in solubilization are unparalleled.[5] Future research may focus on developing novel, tailored phase-transfer agents with different steric and electronic properties, but the foundational principles demonstrated by the TBA-pyrophosphate system will continue to guide the field of bioconjugate chemistry and drug development for years to come.

References

-

ResearchGate. Time course of the reaction of tetrakis-tributylammonium pyrophosphate,... | Scientific Diagram. [Link]

-

Wikipedia. Tetrabutylammonium. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Potassium pyrophosphate. PubChem Compound Database. [Link]

-

ResearchGate. Tetrabutylammonium hexafluorophosphate and 1-ethyl-3-methyl imidazolium hexafluorophosphate ionic liquids as supporting electrolytes for non-aqueous vanadium redox flow batteries | Request PDF. [Link]

-

ACS Publications. This compound. A new reagent for the preparation of allylic pyrophosphate esters. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Tetrasodium pyrophosphate. [Link]

-

National Center for Biotechnology Information. Tetrasodium Pyrophosphate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. [Link]

-

Biology LibreTexts. 6.6: Nucleotides. [Link]

-

ChemBK. Tris(tetrabutylammonium)pyrophosphate. [Link]

-

Wikipedia. Solubility table. [Link]

-

National Center for Biotechnology Information. Nucleotide Metabolism. PMC. [Link]

-

National Center for Biotechnology Information. Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes. PubMed. [Link]

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

ACS Publications. Pyrophosphate Chemistry toward Safe Rechargeable Batteries. [Link]

-

Pharmacy 180. Synthesis of Purine Nucleotides. [Link]

-

Pressbooks at Virginia Tech. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism. [Link]

-

MDPI. Mechanistic Aspects of the Photofunctionalisation of Tetraalkylammonium Cations by [PtCl6]2−. [Link]

Sources

- 1. Tetrasodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Potassium pyrophosphate | K4P2O7 | CID 23740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrabutylammonium - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 76947-02-9 [smolecule.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 76947-02-9 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: A Guide to Nucleoside Pyrophosphorylation using Tris(tetrabutylammonium) Hydrogen Pyrophosphate

Introduction: The Critical Role of Nucleoside Triphosphates

Nucleoside triphosphates (NTPs) are the fundamental currency of life, serving as the building blocks for DNA and RNA synthesis and as the primary energy carriers in cellular metabolism[1][2]. Their synthetic analogues are cornerstones of modern pharmacology, forming the basis for numerous antiviral and anticancer therapies[3][4]. However, the inherent polarity and instability of these molecules present significant challenges for their direct use as drugs and for their chemical synthesis[3]. The stepwise addition of phosphate groups, particularly the formation of the pyrophosphate linkage, is a critical and often rate-limiting step in both biological activation and chemical synthesis[3].

This guide provides a detailed protocol and the underlying scientific rationale for the synthesis of nucleoside 5'-triphosphates via pyrophosphorylation, employing Tris(tetrabutylammonium) hydrogen pyrophosphate. This key reagent offers a significant advantage due to its solubility in anhydrous organic solvents, overcoming a major hurdle in phosphorylation chemistry where the presence of water is often detrimental[1][5]. We will delve into the mechanistic principles, provide a robust step-by-step protocol, and discuss the critical parameters for success in this essential synthetic transformation.

Part 1: The Underlying Chemistry and Strategic Choices

The Mechanistic Rationale

The core of this protocol is a nucleophilic substitution reaction. The pyrophosphate anion, delivered by the Tris(tetrabutylammonium) salt, acts as the nucleophile. For the reaction to proceed, the 5'-hydroxyl group of the nucleoside must be converted into a good leaving group. This "activation" renders the 5'-carbon electrophilic and susceptible to attack by the pyrophosphate.

One of the most established methods for this activation is the Yoshikawa-Ludwig-Eckstein approach. In this procedure, the unprotected nucleoside is first treated with a phosphorylating agent like phosphorus oxychloride (POCl₃) to form a reactive 5'-phosphorodichloridate intermediate[2]. This intermediate is not isolated but is reacted in situ with the soluble pyrophosphate salt. The subsequent hydrolysis of the resulting cyclic triphosphate yields the desired nucleoside 5'-triphosphate[2].

Why this compound?

The choice of the counterion for the pyrophosphate nucleophile is critical. Inorganic pyrophosphate salts (e.g., sodium or potassium salts) are notoriously insoluble in the aprotic organic solvents required for these reactions. The Tris(tetrabutylammonium) cation, with its four long alkyl chains, forms a lipophilic shield around the pyrophosphate anion. This structure disrupts the crystal lattice energy and renders the salt soluble in solvents like dimethylformamide (DMF) or acetonitrile, where the reaction is typically performed[1][6]. This enhanced solubility ensures a high effective concentration of the nucleophile in the reaction medium, driving the reaction forward. Furthermore, the tetrabutylammonium cation does not coordinate strongly to the phosphate oxygens, leaving the pyrophosphate highly nucleophilic and reactive.

Part 2: Experimental Protocol

Materials and Reagents

Proper preparation and handling of reagents are paramount for success. All reagents should be of the highest purity available, and solvents must be anhydrous.

| Reagent / Material | Grade / Specification | Supplier Example | Key Considerations |

| Nucleoside (unprotected) | >98% Purity | Sigma-Aldrich, Carbosynth | Must be dried under high vacuum overnight before use. |

| This compound | ≥97.0% Purity[7] | Sigma-Aldrich, Santa Cruz Biotechnology | Highly hygroscopic. Store under inert gas and handle in a glovebox or dry atmosphere. |

| Phosphorus oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Distill before use for best results. |

| Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) | >99% Purity | Sigma-Aldrich | A non-nucleophilic base used to scavenge HCl produced during the reaction. |

| Trimethyl phosphate (TMP) | Anhydrous, 99% | Acros Organics, Sigma-Aldrich | An excellent solvent for phosphorylation reactions. Must be anhydrous. |

| Triethylammonium bicarbonate (TEAB) buffer | 1.0 M solution, pH ~7.5 | Sigma-Aldrich | Used for purification via ion-exchange chromatography. |

| Anhydrous Acetonitrile (MeCN) / Dimethylformamide (DMF) | <50 ppm H₂O | Acros Organics, Sigma-Aldrich | For dissolving reagents and as a reaction solvent. |

| DEAE-Sephadex A-25 | Chromatography Resin | GE Healthcare | For anion-exchange purification. |

| C18 Reverse-Phase HPLC Column | Analytical and Preparative | Waters, Agilent | For final purification and analysis. |

| Glassware | - | - | All glassware must be oven-dried or flame-dried before use. |

| Inert Atmosphere System | Argon or Nitrogen | - | Essential for maintaining anhydrous conditions. |

Workflow Overview

The following diagram outlines the complete workflow from the starting nucleoside to the purified triphosphate product.

Caption: Overall workflow for nucleoside triphosphate synthesis.

Step-by-Step Synthesis Protocol (Yoshikawa-Ludwig Method)

This protocol is adapted for a ~0.1 mmol scale synthesis. Adjustments may be necessary for different nucleosides or scales.

1. Preparation of Reagents:

-

Dry the unprotected nucleoside (0.1 mmol) and this compound (0.2 mmol, 2.0 eq.) separately under high vacuum for at least 4 hours.

-

Prepare a solution of the dried pyrophosphate salt in 1.0 mL of anhydrous DMF or acetonitrile. This should be done under an inert atmosphere.

2. The One-Pot Phosphorylation Reaction:

-

Scientist's Note: This is a moisture-sensitive, one-pot, two-step reaction. All operations must be performed under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware and syringe techniques.

-

To a flame-dried round-bottom flask, add the dried nucleoside (0.1 mmol) and Proton Sponge® (0.1 mmol, 1.0 eq.).

-

Dissolve the solids in 0.5 mL of anhydrous trimethyl phosphate. Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (0.11 mmol, 1.1 eq.) dropwise via syringe while stirring vigorously.

-

Stir the reaction at 0 °C for 2-3 hours. The reaction progress can be monitored by TLC or ³¹P NMR if desired, looking for the disappearance of the starting material and the appearance of the phosphorodichloridate intermediate.

-

Causality: The POCl₃ selectively reacts with the primary 5'-hydroxyl group to form the highly electrophilic phosphorodichloridate[2]. The Proton Sponge® neutralizes the HCl byproduct without interfering with the reaction.

Caption: Simplified reaction mechanism pathway.

-

After the initial phosphorylation is complete, inject the previously prepared solution of this compound in DMF into the reaction flask.

-

Continue stirring at 0 °C for another 2-3 hours, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Causality: The highly nucleophilic pyrophosphate attacks the activated phosphorodichloridate, displacing the chloride ions and forming a cyclic triphosphate intermediate[2].

3. Reaction Quench and Hydrolysis:

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by adding 2.0 mL of 1.0 M triethylammonium bicarbonate (TEAB) buffer (pH 7.5).

-

Stir vigorously for 1 hour at room temperature. This step hydrolyzes the cyclic intermediate to the linear triphosphate product and neutralizes the reaction mixture.

-

Remove the solvents under reduced pressure (rotary evaporation). The resulting crude oil is used directly for purification.

4. Purification Protocol:

-

Trustworthiness: Purification is essential to obtain a product of sufficient purity for biological or pharmaceutical applications. Anion-exchange chromatography is the primary method for separating the highly charged triphosphate from less charged byproducts.

-

Step 4a: Anion-Exchange Chromatography:

-

Prepare a DEAE-Sephadex A-25 column and equilibrate it with 0.1 M TEAB buffer.

-

Dissolve the crude reaction residue in a minimal amount of water or 0.1 M TEAB buffer and load it onto the column.

-

Elute the products using a linear gradient of TEAB buffer, typically from 0.1 M to 1.0 M.

-

Collect fractions and monitor the elution profile using UV-Vis spectroscopy at the λ_max of the nucleoside.

-

The products will elute in order of increasing negative charge: nucleoside monophosphate (NMP), nucleoside diphosphate (NDP), and finally the desired nucleoside triphosphate (NTP).

-

-

Step 4b: Desalting and Lyophilization:

-

Pool the fractions containing the pure NTP product.

-

Remove the volatile TEAB buffer by repeated co-evaporation with water or by lyophilization (freeze-drying). This yields the NTP as a triethylammonium salt, which appears as a white, fluffy solid.

-

-

Step 4c: (Optional) Final Purification and Salt Conversion:

-

For the highest purity, the product can be further purified by preparative reverse-phase HPLC[8].

-

To convert the product to the more stable sodium salt, the purified triethylammonium salt can be passed through a Dowex 50W-X8 (Na⁺ form) cation-exchange resin, followed by lyophilization.

-

5. Analysis and Yield Calculation:

-

Confirm the identity of the final product using ³¹P NMR (which should show three distinct phosphorus signals for the α, β, and γ phosphates) and high-resolution mass spectrometry.

-

Determine the purity by analytical reverse-phase HPLC.

-

Calculate the final yield based on the molar extinction coefficient (ε) of the nucleoside at its λ_max using the Beer-Lambert law (A = εcl). Yields can vary but are often in the range of 30-60% after purification.

References

- Johnson, R. A., & Bills, T. K. (1984).

-

Guo, X., Fu, S., Ying, J., & Zhao, Y. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. Open Biology, 13(1), 220234. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Tris(tetrabutylammonium)

- Biosynth. (n.d.). Tris(tetrabutylammonium)

- ChemicalBook. (n.d.). Tris(tetrabutylammonium)

-

Meijer, L. M., et al. (2018). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 118(7), 3404-3461. [Link]

-

Tisnerat, C. A., et al. (2020). Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs. Current Protocols in Nucleic Acid Chemistry, 82(1), e116. [Link]

- Caton-Williams, J., Lin, L., Smith, M., & Huang, Z. (2010). Convenient Synthesis of Nucleoside 5'-Triphosphates for RNA Transcription.

- Santa Cruz Biotechnology, Inc. (n.d.). Tris(tetrabutylammonium)

-

Hollenstein, M. (2012). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules, 17(11), 13569-13611. [Link]

-

Hollenstein, M., Smith, C. C., & Räz, M. (2014). Nucleoside triphosphates--from synthesis to biochemical characterization. Journal of Visualized Experiments, (86), 51385. [Link]

-

Ripp, A., et al. (2020). Rapid Synthesis of Nucleoside Triphosphates and Analogues. Current Protocols in Nucleic Acid Chemistry, 82(1), e115. [Link]

- Sigma-Aldrich. (n.d.). Tris(tetrabutylammonium)

-

Burgess, K., & Cook, D. (2000). A procedure for the preparation and isolation of nucleoside-5'-diphosphates. Beilstein Journal of Organic Chemistry, 6, 19. [Link]

-

Parker, W. B., et al. (2004). Enhancement of nucleoside cytotoxicity through nucleotide prodrugs. Journal of Medicinal Chemistry, 47(16), 3875-3881. [Link]

-

Warnecke, S., & Meier, C. (2019). Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation. Accounts of Chemical Research, 52(2), 255-266. [Link]

Sources

- 1. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of nucleoside cytotoxicity through nucleotide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A procedure for the preparation and isolation of nucleoside-5’-diphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 三(四丁基铵)氢焦磷酸 ≥97.0% (calc. on dry substance, T) | Sigma-Aldrich [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

Application Note & Protocol: A Robust Method for the Synthesis of Allylic Pyrophosphates

For: Researchers, scientists, and drug development professionals engaged in isoprenoid biosynthesis, natural product synthesis, and the development of phosphorylated therapeutics.

Foundational Principles: The "Why" Behind the Synthesis

Allylic pyrophosphates are cornerstone intermediates in the biosynthesis of a vast array of natural products, including steroids, carotenoids, and terpenes such as farnesyl pyrophosphate and geranyl pyrophosphate.[1] Their high-energy phosphate ester bond makes them potent biological alkylating agents, essential for the carbon-carbon bond-forming reactions that drive isoprenoid chain elongation. Access to synthetic allylic pyrophosphates is therefore critical for biochemical pathway elucidation, enzyme inhibitor screening, and the development of novel therapeutic agents.

The selection of Tris(tetrabutylammonium) hydrogen pyrophosphate is a strategic choice driven by its unique physical properties.[2][3] Unlike inorganic pyrophosphate salts, the three bulky tetrabutylammonium counterions render the pyrophosphate nucleophile highly soluble in anhydrous organic solvents such as acetonitrile. This solubility is paramount for achieving a homogeneous reaction environment, thereby enabling efficient and controlled nucleophilic substitution under mild conditions. This guide details a reliable, two-step protocol for the synthesis of these vital molecules, beginning with the activation of an allylic alcohol.

The Core Synthetic Strategy: A Two-Step Mechanistic Pathway

The most robust and widely adopted method for pyrophosphorylation of allylic alcohols using this compound proceeds via an activated allylic halide intermediate.[4] Direct phosphorylation of alcohols can be challenging and often requires specific catalysts or harsh conditions.[5][6] The two-step approach circumvents these issues by first converting the poor hydroxyl leaving group into an excellent halide leaving group, setting the stage for a clean SN2 displacement by the pyrophosphate anion.

Step 1: Activation via Halogenation. The allylic alcohol is converted to a more reactive allylic bromide or chloride. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are effective for this transformation.[7] This step is critical as it primes the allylic carbon for nucleophilic attack.

Step 2: Nucleophilic Displacement. The resulting allylic halide is treated with this compound. The pyrophosphate anion acts as the nucleophile, displacing the halide to form the target allylic pyrophosphate ester. The tetrabutylammonium salt of the product maintains solubility in the organic solvent.

Caption: General two-step reaction pathway for allylic pyrophosphate synthesis.

Materials & Reagents

Proper preparation and handling of reagents are essential for success. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination, which can hydrolyze the pyrophosphate reagent and product.

| Reagent/Material | Grade | Supplier Example | Key Considerations |

| Allylic Alcohol (e.g., Geraniol, Farnesol) | Anhydrous, >98% | Sigma-Aldrich, TCI | Must be free of water. Distill or dry over molecular sieves if necessary. |

| This compound | Synthesis Grade | Sigma-Aldrich | Highly hygroscopic. Store in a desiccator under inert gas.[8] |

| Acetonitrile (CH₃CN) | Anhydrous, <50 ppm H₂O | Acros Organics, Fisher | Use directly from a solvent purification system or a freshly opened bottle. |

| Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂) | Reagent Grade | Alfa Aesar, Sigma-Aldrich | Handle in a fume hood with appropriate personal protective equipment (PPE). |

| Diethyl Ether (Et₂O) or Hexanes | Anhydrous | Fisher Scientific | For extraction and purification of the intermediate halide. |

| Pyridine | Anhydrous | Sigma-Aldrich | Often used as a mild base to scavenge acid in the halogenation step. |

| DEAE-Cellulose or similar anion-exchange resin | Chromatography Grade | Whatman, Bio-Rad | For purification of the final product. |

| Ammonium Bicarbonate (NH₄HCO₃) | ACS Grade | VWR, Fisher | Used as a volatile buffer for ion-exchange chromatography. |

Detailed Experimental Protocols